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Bacteriocin leucocin-A precursor -

Bacteriocin leucocin-A precursor

Catalog Number: EVT-246980
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Bacteriocin leucocin A is a ribosomally synthesized antimicrobial peptide produced by the lactic acid bacterium Leuconostoc gelidum UAL 187, which was isolated from vacuum-packaged meat. Bacteriocins are a class of antimicrobial peptides that inhibit the growth of closely related bacterial strains, making them significant in food preservation and safety. Leucocin A specifically targets certain pathogenic bacteria, contributing to its potential applications in food technology and medicine.

Source and Classification

Leucocin A is classified as a class II bacteriocin, which are known for their heat stability and resistance to low pH environments. These bacteriocins are typically small, cationic peptides that exhibit a broad spectrum of antimicrobial activity against various Gram-positive bacteria. The source of leucocin A, Leuconostoc gelidum UAL 187, is notable for its role in the fermentation process and its ability to produce this bacteriocin under specific conditions.

Synthesis Analysis

The synthesis of leucocin A involves several steps:

  1. Isolation and Purification: The bacteriocin can be purified from culture supernatants of Leuconostoc gelidum using techniques such as ammonium sulfate precipitation, hydrophobic interaction chromatography, gel filtration, and reversed-phase high-performance liquid chromatography. This multi-step process results in a yield of approximately 58% of the original activity.
  2. Cloning and Expression: The genetic basis for leucocin A production involves cloning the relevant genes into suitable expression vectors. A mixed oligonucleotide homologous to the known N-terminus of leucocin A was used to hybridize with a fragment of the plasmid from Leuconostoc gelidum. This fragment was subsequently cloned into a lactococcal shuttle vector (pNZ19) for further analysis.
  3. DNA Sequencing: Sequencing revealed an operon structure consisting of a promoter region, two open reading frames, and a terminator. The structural gene for leucocin A consists of 37 amino acids along with an additional 24-residue N-terminal extension .
Molecular Structure Analysis

The molecular weight of leucocin A has been determined to be approximately 3,930.3 Da, with a calculated molecular weight based on its amino acid composition being around 3,932.3 Da. The peptide comprises 37 amino acids, which contribute to its bioactivity and stability under various conditions.

Structural Features

Chemical Reactions Analysis

The activity of leucocin A can be affected by various chemical reactions:

  • Proteolytic Inactivation: Leucocin A is sensitive to proteolytic enzymes that can degrade its structure and reduce its antimicrobial efficacy.
  • Chemical Modifications: Synthetic approaches have been explored to modify leucocin A's structure to enhance its stability and activity. This includes incorporating non-natural amino acids or altering disulfide bonds to improve bioactivity .
Mechanism of Action

Leucocin A exerts its antimicrobial effects primarily through:

  • Membrane Disruption: It interacts with the cell membranes of target bacteria, leading to permeability changes that disrupt cellular functions.
  • Inhibition of Cell Wall Synthesis: By interfering with the synthesis processes within susceptible bacteria, leucocin A effectively inhibits their growth.

The precise mechanism may involve binding to specific receptors on bacterial surfaces or directly penetrating cell membranes .

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Leucocin A is soluble in aqueous solutions at varying pH levels.
  • Thermal Stability: The compound retains activity after exposure to heat, making it suitable for applications involving food processing.

Chemical Properties

  • pH Stability: Active at low pH levels typical in fermented foods.
  • Molecular Weight: Approximately 3,930 Da, contributing to its classification as a small peptide.
Applications

Leucocin A has several scientific applications:

  • Food Preservation: Its antimicrobial properties make it an effective preservative against spoilage organisms in food products.
  • Pharmaceutical Development: Research into modifying leucocin A could lead to new therapeutic agents against bacterial infections.
  • Probiotics: It may be used in probiotic formulations due to its ability to inhibit pathogenic bacteria while promoting beneficial microbial communities.

Properties

Product Name

Bacteriocin leucocin-A precursor

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